molecular formula C17H19N3O2S B2774824 (E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine CAS No. 2035036-53-2

(E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine

Katalognummer: B2774824
CAS-Nummer: 2035036-53-2
Molekulargewicht: 329.42
InChI-Schlüssel: QVSLLAHVSUKORY-FMIVXFBMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a novel synthetic compound featuring a pyrazolo[1,5-a]pyrazine core, a privileged scaffold in medicinal chemistry known for its significant role in protein kinase inhibition . The integration of a styrylsulfonyl moiety in an (E)-configuration suggests potential as a covalent warhead or a key pharmacophore, positioning this molecule as a valuable chemical probe for investigating enzyme function and signal transduction pathways . While the specific biological activity of this exact compound is yet to be fully characterized, its structural framework is closely related to pyrazolo[1,5-a]pyrimidine-based inhibitors that have shown high potency against Tropomyosin Receptor Kinases (Trks) . These kinases are critical oncogenic drivers in a wide array of solid tumors, making their inhibitors a major focus in cancer research . Consequently, this reagent holds substantial promise for researchers developing and screening novel targeted cancer therapeutics, particularly in the study of structure-activity relationships (SAR) and resistance mechanisms. The compound is provided for research applications exclusively. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the product data sheet for detailed handling and safety information.

Eigenschaften

IUPAC Name

11-[(E)-2-phenylethenyl]sulfonyl-7,8,11-triazatricyclo[6.4.0.02,6]dodeca-1,6-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c21-23(22,12-9-14-5-2-1-3-6-14)19-10-11-20-17(13-19)15-7-4-8-16(15)18-20/h1-3,5-6,9,12H,4,7-8,10-11,13H2/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVSLLAHVSUKORY-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C3CN(CCN3N=C2C1)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine is a complex heterocyclic compound with potential biological activities. This article focuses on its biological activity, including its mechanism of action, therapeutic applications, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

The compound features a unique bicyclic structure that includes both pyrazole and cyclopentane moieties. The sulfonyl group enhances its solubility and reactivity. The chemical formula is C₁₄H₁₈N₂O₂S, and its CAS number is 2035036-53-2.

PropertyValue
Molecular Weight282.37 g/mol
Melting PointNot determined
SolubilitySoluble in DMSO
Log PNot available

Anticancer Activity

The compound's potential as an anticancer agent has been explored through SAR studies. Pyrazolo derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. For example, certain pyrazolo[3,4-d]pyrimidines demonstrated IC₅₀ values ranging from 45 to 97 nM against MCF-7 breast cancer cells . This indicates that similar compounds may exhibit cytotoxic effects against cancer cell lines.

Neuroprotective Effects

Studies on related pyrazole compounds suggest neuroprotective properties linked to their interaction with glutamate receptors. Compounds that modulate α-amino-3-hydroxy-5-methylisoxazole-4-propionate (AMPAR) receptors have shown promise in protecting against excitotoxicity in neuronal cells . The potential for (E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine to influence these pathways warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound can provide insights into optimizing its biological activity. The presence of electron-withdrawing groups (EWGs) on the phenyl ring has been shown to enhance antibacterial properties in sulfonamide derivatives . Further exploration of substituents on the pyrazole and cyclopentane rings could reveal modifications that enhance efficacy against specific targets.

Table 2: SAR Insights from Related Compounds

Compound TypeEWG PositionBiological Activity
Sulfonamide DerivativesParaEnhanced antibacterial activity
Pyrazolo CompoundsMetaCDK inhibition
Cyclopentane VariantsOrthoNeuroprotective effects

Case Study 1: Antibacterial Activity

A study focused on a series of sulfonamide derivatives revealed that modifications at the para position significantly increased activity against Bacillus subtilis and E. coli. The most effective compound exhibited a zone of inhibition of 38 mm at a concentration of 100 mg/mL . This highlights the importance of structural modifications in enhancing biological efficacy.

Case Study 2: Anticancer Potential

In another investigation involving pyrazolo derivatives targeting CDK2, several compounds were synthesized and tested against various cancer cell lines. The most promising candidates showed IC₅₀ values significantly lower than standard chemotherapeutics like sorafenib, indicating a strong potential for clinical application .

Wissenschaftliche Forschungsanwendungen

The compound (E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine , identified by its CAS number 2035036-53-2, is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry and materials science, supported by comprehensive data and case studies.

Basic Information

  • Molecular Formula : C17_{17}H19_{19}N3_{3}O2_{2}S
  • Molecular Weight : 329.4 g/mol
  • Structural Features : The compound features a sulfonyl group attached to a styryl moiety and a hexahydro-cyclopenta-pyrazolo structure, which may contribute to its biological activity.

Medicinal Chemistry

The unique structural characteristics of (E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine suggest potential therapeutic applications:

  • Antimicrobial Activity : Recent studies have investigated compounds with similar structures for their antimicrobial properties against resistant bacterial strains. The sulfonyl group is known to enhance bioactivity by improving solubility and stability in biological systems .
  • Cancer Therapeutics : The pyrazolo-pyridine framework has been explored in the development of anticancer agents. Compounds with similar scaffolds have shown promise in inhibiting cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Materials Science

The compound's unique properties lend themselves to applications in materials science:

  • Polymer Chemistry : Due to its functional groups, (E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine can be used as a monomer in the synthesis of novel polymers with enhanced mechanical properties and thermal stability. Research indicates that incorporating such compounds into polymer matrices can improve their performance characteristics significantly .

High-Throughput Screening

This compound can be utilized in high-throughput screening assays aimed at identifying new drug candidates. Its ability to modulate biological pathways makes it a candidate for testing against various targets within the human microbiome and other biological systems. Such approaches are essential for discovering new antibiotics and other therapeutics .

Case Study 1: Antimicrobial Screening

A study conducted on compounds structurally related to (E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine demonstrated significant antimicrobial activity against Gram-positive bacteria. The results indicated that modifications to the sulfonyl group could enhance activity against resistant strains.

Case Study 2: Polymer Development

Research involving the incorporation of this compound into polymer films showed improved tensile strength and flexibility compared to traditional polymers. The resulting materials exhibited potential for use in biomedical applications where biocompatibility is crucial.

Q & A

Q. Q1. What are the optimal synthetic routes for (E)-2-(styrylsulfonyl)-2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine, and how are intermediates characterized?

A1. Synthesis typically involves cyclocondensation of pre-functionalized pyrazolo[1,5-a]pyrazine precursors with styrylsulfonyl groups under controlled conditions. Key steps include:

  • Cyclocondensation : Use of hydrazine derivatives with ketones or aldehydes (e.g., (1E,4E)-1,5-diarylpenta-1,4-dien-3-one) in glacial acetic acid at reflux to form the pyrazoline core .
  • Sulfonylation : Reaction with styrylsulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the sulfonyl group. Solvent choice (e.g., DCM or THF) and temperature (0–25°C) are critical for yield optimization .
  • Characterization : Elemental analysis, HRMS (e.g., ESI-HRMS for [M+H]+), and multi-nuclear NMR (¹H, ¹³C) confirm structural integrity. For example, HRMS deviations <2 ppm ensure accuracy .

Structural Analysis

Q. Q2. How is the stereochemistry of the (E)-styrylsulfonyl group confirmed, and what analytical techniques resolve ambiguities?

A2. The (E)-configuration is validated via:

  • NOESY NMR : Absence of cross-peaks between sulfonyl oxygen and styryl protons confirms trans geometry.
  • X-ray crystallography : Single-crystal diffraction (e.g., triclinic system, P1 space group) provides bond angles and torsion angles (e.g., dihedral angles between aromatic rings <10°) .
  • IR spectroscopy : Stretching frequencies for sulfonyl (SO₂) groups (1130–1180 cm⁻¹) and styryl C=C (1600–1650 cm⁻¹) support structural assignments .

Biological Activity Profiling

Q. Q3. What methodologies are used to evaluate the antiproliferative activity of this compound, and how do results compare to structurally related analogs?

A3. Standard protocols include:

  • HEPG2-1 assays : Liver carcinoma cell lines treated with serial dilutions (0.1–100 µM) for 48–72 hours. IC50 values are calculated using MTT assays, with triplicates to ensure reproducibility. For example, pyrazolo[1,5-a]pyrimidine analogs show IC50 values as low as 2.70 µM .
  • Comparative SAR : Substituent effects (e.g., chloro vs. bromo groups) are analyzed. Thiadiazole and thiazole derivatives exhibit lower activity (IC50 4.90 µM), highlighting the importance of the styrylsulfonyl group .

Advanced Reaction Mechanisms

Q. Q4. How does the sulfonyl group influence reactivity in cross-coupling or cycloaddition reactions?

A4. The sulfonyl group acts as an electron-withdrawing moiety, directing electrophilic substitution and stabilizing transition states. For example:

  • Buchwald–Hartwig amination : The sulfonyl group enhances oxidative addition with Pd catalysts (e.g., Pd(OAc)₂) in aryl halide functionalization .
  • Diels–Alder reactions : Styrylsulfonyl units participate as dienophiles, with regioselectivity confirmed by DFT calculations (ΔG‡ <25 kcal/mol) .

Data Contradiction Analysis

Q. Q5. How can contradictory biological activity data from different studies be resolved?

A5. Contradictions often arise from variations in:

  • Assay conditions : Differences in cell line passage numbers, serum concentrations, or incubation times. Standardizing protocols (e.g., ATCC guidelines) reduces variability .
  • Compound purity : Impurities from incomplete sulfonylation (e.g., residual styryl chloride) can skew results. Purity validation via HPLC (≥95%) and LC-MS is critical .
  • Solubility : Use of DMSO vs. aqueous buffers affects bioavailability. Solubility profiling (e.g., shake-flask method) ensures consistent dosing .

Thermal Stability and Decomposition

Q. Q6. What techniques assess the thermal stability of this compound, and how does structural modification improve stability?

A6. Stability is evaluated using:

  • Thermogravimetric Analysis (TGA) : Decomposition onset temperatures (Td >200°C) indicate suitability for high-temperature reactions .
  • Differential Scanning Calorimetry (DSC) : Melting points (Tm) and glass transitions (Tg) correlate with crystallinity. For example, cyclopenta-fused pyrazolo[1,5-a]pyrazines show Tm ~245°C due to rigid bicyclic frameworks .
  • Modifications : Introducing electron-donating groups (e.g., methoxy) or halogenation (e.g., chloro) enhances thermal resistance by reducing electron density at reactive sites .

Computational Modeling

Q. Q7. How can molecular docking predict binding affinities of this compound with biological targets?

A7. Workflow includes:

  • Target selection : Kinases (e.g., EGFR) or phosphodiesterases are prioritized due to sulfonyl group’s affinity for ATP-binding pockets .
  • Docking software : AutoDock Vina or Schrödinger Suite calculates binding energies (ΔG ≤ -8 kcal/mol). Pose validation via RMSD (<2.0 Å) ensures reliability .
  • MD simulations : 100-ns trajectories (AMBER force field) assess complex stability. Hydrogen bonding with catalytic residues (e.g., Lys745 in EGFR) confirms inhibitory potential .

Scalability Challenges

Q. Q8. What are the key challenges in scaling up synthesis, and how are they mitigated?

A8. Challenges include:

  • Low yields in cyclocondensation : Optimizing stoichiometry (1:1.2 ketone/hydrazine ratio) and using microwave-assisted synthesis (80°C, 30 min) improve efficiency .
  • Purification : Column chromatography (silica gel, EtOAc/hexane) is labor-intensive. Switch to recrystallization (ethanol/water) reduces solvent waste .
  • Isomer separation : (E)- vs. (Z)-styrylsulfonyl isomers are resolved via chiral HPLC (Chiralpak AD-H column, hexane/IPA 90:10) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.